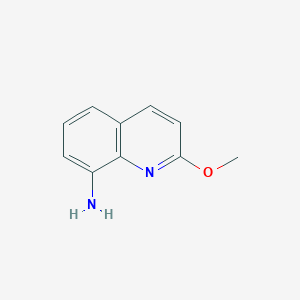

2-Methoxyquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURAWDWTNZXEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331275 | |

| Record name | 2-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134829-04-2 | |

| Record name | 2-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxyquinolin 8 Amine

Established Synthetic Routes for 2-Methoxyquinolin-8-amine

The synthesis of this compound is primarily achieved through multi-step sequences that begin with appropriately substituted aniline (B41778) or quinoline (B57606) precursors. These methods are designed to build the quinoline core and then introduce or unmask the key functional groups.

Multi-step Synthesis from Precursors

A common and established strategy for the synthesis of 8-aminoquinoline (B160924) derivatives involves a two-step process: the formation of a nitro-substituted quinoline followed by the reduction of the nitro group. While specific literature for the 2-methoxy isomer is detailed, a representative pathway is the synthesis of the analogous 6-methoxyquinolin-8-amine. mdpi.com

The initial step often employs the Skraup reaction, a classic method for quinoline synthesis. wikipedia.org In this reaction, an aniline derivative is heated with glycerol, an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid), and sulfuric acid. For instance, the synthesis of 6-methoxy-8-nitroquinoline (B1580621) starts from 4-methoxy-2-nitroaniline, which undergoes cyclization with acrolein (formed in situ from glycerol) to yield the nitroquinoline intermediate. mdpi.comrsc.org

The subsequent and crucial step is the reduction of the nitro group at the C-8 position to form the primary amine. This transformation can be achieved using various reducing agents. Common methods include the use of tin(II) chloride (SnCl₂) in an acidic medium or a mixture of iron chloride and hydrazine (B178648) monohydrate in methanol (B129727) at elevated temperatures. mdpi.comrsc.org A more recent, milder method involves photocatalytic reduction using ascorbic acid and a ruthenium complex, which has been applied to synthesize this compound directly from 2-methoxy-8-nitroquinoline. semanticscholar.org

Table 1: Representative Multi-step Synthesis of Methoxyquinolin-8-amine

| Step | Reaction | Key Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Skraup Reaction (Cyclization) | 4-methoxy-2-nitroaniline, Acrolein, HCl, H₃PO₄, 80-95°C | 6-methoxy-8-nitroquinoline | rsc.org |

| 2 | Nitro Group Reduction | 6-methoxy-8-nitroquinoline, Iron chloride, Hydrazine monohydrate, Methanol, 80°C | 6-methoxyquinolin-8-amine | rsc.org |

| 2 (Alternative) | Nitro Group Reduction | 6-methoxy-8-nitroquinoline, SnCl₂, Ethanol, Reflux | 6-methoxyquinolin-8-amine | mdpi.com |

| 2 (Alternative) | Photocatalytic Nitro Reduction | 2-methoxy-8-nitroquinoline, Ascorbic acid, Ru(bpy)₃Cl₂ | This compound | semanticscholar.org |

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthetic routes to this compound is highly dependent on the reaction conditions. The Skraup reaction, for example, is known for being potentially violent and can result in low yields due to charring and polymerization if not carefully controlled. ijfans.orggoogle.com To mitigate this, reaction parameters are optimized. The use of a catalyst like ferrous sulfate (B86663) (FeSO₄) is common to moderate the reaction's exothermicity. wikipedia.orggoogle.com Careful control of the temperature, typically holding it between 105-120°C during different phases of the addition and reflux, is critical for maximizing the yield of the desired quinoline product. orgsyn.org

Similarly, the reduction of the nitro group offers several avenues for optimization. While classic methods are effective, they can require harsh conditions or stoichiometric amounts of metal reagents. A study comparing different reducing agents for a one-pot denitrosation and nitro reduction found that a Zn/AcOH system provided the desired product in 88% yield within 20 minutes at 50°C. researchgate.net In contrast, other systems like NiCl₂/NaBH₄ or Raney Ni/H₂ were found to be inferior, resulting in lower yields. researchgate.net The development of metal-free reduction methods, using reagents like B₂(OH)₄, offers a highly chemoselective and rapid alternative at room temperature, tolerating a wide range of other functional groups. thieme-connect.com Such optimizations are crucial for producing this compound efficiently and with high purity.

Functionalization and Derivatization Approaches

The primary amino group at the C-8 position of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through functionalization and derivatization.

Modifications at the Amino Group

The nucleophilic nature of the C-8 amino group makes it amenable to a variety of chemical transformations, including the formation of amides, acyl derivatives, Schiff bases, and hydrazides.

Amidation and acylation are fundamental transformations for derivatizing the amino group of this compound. These reactions typically involve treating the amine with an acylating agent to form a stable amide bond.

A common method involves the reaction of the 8-aminoquinoline with an acyl chloride or anhydride. For instance, 8-aminoquinolines can be N-acylated using various acyl chlorides in the presence of a copper catalyst like CuO, which also facilitates a domino C5-H halogenation if the acyl halide is used as the halogen source. acs.orgnih.govacs.org Another approach is the reaction with chloroacetyl chloride in the presence of triethylamine (B128534) to form the corresponding N-(quinolin-8-yl)acetamide, which can serve as an intermediate for further modifications. mdpi.com

Carboxylic acids can also be coupled directly with the amine using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with additives like 4-dimethylaminopyridine (B28879) (DMAP) or PyBop can be used to form C8-amides from various carboxylic acids. rsc.org In one study, triterpenoic acid chlorides were reacted with 8-aminoquinoline in the presence of triethylamine and DMAP to yield the desired amide products. mdpi.com

Table 2: Selected Amidation and Acylation Reactions of 8-Aminoquinolines

| Acylating Agent Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acyl Chloride | CuO, Xylene, 120°C | N-acyl-8-aminoquinoline | acs.org |

| Chloroacetyl chloride | Triethylamine, CH₂Cl₂, 0°C | 2-Chloro-N-(quinolin-8-yl)acetamide | mdpi.com |

| Carboxylic Acid | EDCI, iPr₂NEt, DMAP | C8-Amide | rsc.org |

| Triterpenoic acid chloride | Triethylamine, DMAP | Triterpenoic acid 8-aminoquinoline amide | mdpi.com |

The amino group of this compound can readily undergo condensation with aldehydes to form Schiff bases (imines). This reaction typically involves refluxing the aminoquinoline with a suitable aldehyde in a solvent like ethanol. bepls.combendola.com For example, Schiff bases have been synthesized by reacting 8-aminoquinoline with 2,6-pyridinedicarboxaldehyde (B58191) or substituted benzaldehydes. bendola.comasianpubs.org The resulting imine (–N=CH–) group is a valuable pharmacophore and a versatile handle for further synthetic transformations. researchgate.net

The synthesis of hydrazide derivatives from an aminoquinoline core is more complex. It often proceeds through a hydrazone intermediate. A general route involves the reaction of a quinoline carbaldehyde (which can be synthesized from other quinoline precursors) with hydrazine hydrate (B1144303) to form a quinoline hydrazone. researchgate.net These hydrazones can then be used to prepare various hydrazide derivatives. For instance, a series of (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl) acetohydrazide-hydrazone derivatives were synthesized as potential antibacterial agents. rsc.org This pathway highlights the versatility of the quinoline scaffold in generating complex bioactive molecules.

Conjugation with Amino Acids and Peptidic Linkers

The primary amine group at the 8-position of this compound is a key functional handle for conjugation with amino acids and peptidic linkers. This process typically involves the formation of an amide bond between the amine of the quinoline and the carboxylic acid of an amino acid or peptide.

Commonly, coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC) are employed to facilitate this reaction. nih.govacs.org In many instances, the amino acid is protected with a group like butoxycarbonyl (Boc) to prevent unwanted side reactions, which is later removed under acidic or basic conditions. nih.govacs.org The choice of amino acid or peptide linker can significantly influence the properties of the final conjugate. Both hydrophobic and hydrophilic amino acids have been successfully conjugated to the 8-aminoquinoline framework. acs.org For example, the synthesis of amino acid conjugates of 2-tert-butyl-5-alkoxy-6-methoxy-8-quinolinamines has been achieved through condensation with N-α-Boc-protected amino acids in the presence of DCC. acs.org

The rationale behind conjugating peptides to quinoline derivatives is to potentially enhance their biological efficacy and reduce toxicity. acs.org This approach has been explored in the development of various therapeutic agents. acs.org

Ugi-Azide Reactions for Diverse Side Chain Integration

The Ugi-azide reaction is a powerful multicomponent reaction (MCR) that allows for the rapid generation of molecular diversity from simple starting materials. researchgate.netmdpi.com This one-pot reaction typically involves an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) source, such as trimethylsilyl (B98337) azide. mdpi.com In the context of this compound, the primary amine at the 8-position serves as the amine component in the Ugi-azide reaction.

This methodology has been successfully used to synthesize a series of 6-methoxyquinolin-8-amine derivatives with diverse side chains. mdpi.com The reaction of 6-methoxyquinolin-8-amine, various aldehydes, tert-butyl isocyanide, and trimethylsilyl azide in methanol yields tetrazole-containing hybrid molecules. mdpi.com The choice of aldehyde allows for the introduction of a wide range of substituents, thereby influencing the properties of the final product. mdpi.com This approach provides an efficient route to novel compounds with potential applications in medicinal chemistry. researchgate.netmdpi.com The Ugi-azide reaction is valued for its operational simplicity, mild reaction conditions, and the ability to generate structural diversity. researchgate.net

Substitutions and Modifications on the Quinoline Ring System

The quinoline ring system of this compound is amenable to various substitution and modification reactions, allowing for the fine-tuning of its chemical and physical properties.

Introduction of Alkoxy and Alkyl Groups

Alkoxy and alkyl groups can be introduced at various positions on the quinoline ring to modulate the molecule's properties. An alkoxy group is an alkyl group single-bonded to an oxygen atom (R-O). wikipedia.org For instance, the introduction of alkoxy groups at the C-5 position and alkyl groups at the C-4 or C-2 positions of the 8-quinolinamine framework has been reported to enhance biological activity in certain contexts. acs.org The synthesis of these derivatives often involves multi-step procedures starting from appropriately substituted precursors. For example, 2-tert-butylprimaquine, a derivative with a bulky alkyl group at the C-2 position, has been synthesized and shown to possess potent antimalarial activity. acs.org Similarly, the introduction of a methyl group at various positions on the quinoline ring of other quinoline-based compounds has been shown to influence their antiproliferative activity. nih.gov

Synthesis of Bis-Quinoline Analogues

Bis-quinoline analogues, which consist of two quinoline moieties linked together, represent another class of derivatives synthesized from 8-aminoquinolines. nih.gov The synthesis of these dimeric structures can be achieved through various strategies.

One approach involves the covalent attachment of two 8-aminoquinoline units through a linker at their side-chain primary amino groups. nih.gov This has been accomplished by reacting the 8-aminoquinoline with various electrophiles, either neat or in the presence of a base like triethylamine in an appropriate solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.gov Another strategy involves the direct linkage of two quinoline pharmacophores. For example, the reaction of 6-methoxy-8-aminoquinoline with 4,7-dichloroquinoline (B193633) at elevated temperatures can yield hybrid molecules where the two quinoline rings are directly connected. nih.gov The synthesis of bis-quinolines is driven by the hypothesis that dimerization may lead to enhanced biological activity, a concept that has proven successful in other classes of compounds. nih.gov

Methodologies for Compound Purification and Characterization

The purification and characterization of newly synthesized this compound derivatives are essential steps to ensure their identity and purity.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. nih.gov Various chromatographic methods are employed based on the properties of the molecules being separated, such as size, charge, and polarity. nih.govbioanalysis-zone.com

Column Chromatography is a widely used method for purifying organic compounds. nih.gov In this technique, the sample is applied to a column packed with a solid stationary phase, such as silica (B1680970) gel or alumina, and a liquid mobile phase is passed through the column to elute the components at different rates. nih.gov Flash chromatography, a variation of column chromatography that uses pressure to speed up the flow of the mobile phase, is frequently used for the purification of this compound derivatives. nih.govsemanticscholar.org The choice of eluent, a mixture of solvents, is critical for achieving good separation. semanticscholar.org

Thin-Layer Chromatography (TLC) is a simple and rapid "solid-liquid adsorption" chromatography technique used to monitor the progress of reactions and to identify the components in a mixture. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, and the plate is developed in a chamber containing a solvent. The components separate based on their differential movement up the plate. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the gas and stationary phases. nih.gov

Ion-Exchange Chromatography separates molecules based on their net charge. nih.gov The stationary phase is a resin that has charged functional groups. Charged molecules in the sample bind to the oppositely charged stationary phase and are then eluted by changing the pH or salt concentration of the mobile phase. nih.gov

The following table summarizes the chromatographic techniques often used in the purification of this compound and its derivatives:

| Chromatographic Technique | Principle of Separation | Typical Application for this compound Derivatives |

| Column/Flash Chromatography | Adsorption/Partitioning | Primary purification of reaction mixtures to isolate the desired product. nih.govsemanticscholar.org |

| Thin-Layer Chromatography (TLC) | Adsorption/Partitioning | Monitoring reaction progress and assessing the purity of fractions from column chromatography. nih.gov |

| Gas Chromatography (GC) | Partitioning between gas and liquid phases | Analysis of volatile derivatives or impurities. nih.gov |

| Ion-Exchange Chromatography | Electrostatic interactions | Purification of charged derivatives, such as those conjugated with charged amino acids. nih.gov |

Table 1: Chromatographic Separation Techniques

Spectroscopic Techniques for Structure Elucidation

The unambiguous structural confirmation of this compound relies on a combination of modern spectroscopic methods. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools, each providing unique and complementary information about the molecule's atomic arrangement and functional groups. researchgate.netontosight.ai The integration of data from these techniques allows for a comprehensive and definitive characterization of the compound's chemical structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The key signals for this compound would include distinct resonances for the aromatic protons on the quinoline ring system, the methoxy (B1213986) group protons, and the amine group protons. libretexts.org The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methoxy group (–OCH₃) protons are expected to appear as a sharp singlet further upfield, while the amine (–NH₂) protons often present as a broader signal whose chemical shift can be concentration-dependent. libretexts.org The coupling patterns (e.g., doublets, triplets) between adjacent protons on the quinoline ring are crucial for assigning their specific positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for each of its 10 carbon atoms. rsc.org Carbons in the aromatic quinoline ring typically resonate in the δ 100-150 ppm range. The carbon atom attached to the methoxy group (C-2) and the one attached to the amino group (C-8) would have their chemical shifts significantly influenced by these substituents. The methoxy carbon itself would appear in the upfield region, typically around δ 55-60 ppm. rsc.org

Spectroscopic data for the related compound 6-methoxyquinolin-8-amine, recorded in CDCl₃, provides a reference for the expected chemical shifts. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Methoxyquinolin-amine Analog Data for 6-methoxyquinolin-8-amine in CDCl₃ rsc.org

| Spectrum Type | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.60 (dd) | Aromatic H |

| 7.96 (dd) | Aromatic H | |

| 7.32 (dd) | Aromatic H | |

| 6.58 (d) | Aromatic H | |

| 6.48 (d) | Aromatic H | |

| 5.01 (br s) | NH₂ | |

| 3.88 (s) | OCH₃ | |

| ¹³C NMR | 159.4 | Aromatic C |

| 145.4 | Aromatic C | |

| 145.2 | Aromatic C | |

| 135.5 | Aromatic C | |

| 130.4 | Aromatic C | |

| 122.2 | Aromatic C | |

| 102.2 | Aromatic C | |

| 95.0 | Aromatic C |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. rsc.org

The compound has a molecular weight of approximately 174.2 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174. According to the "nitrogen rule" in mass spectrometry, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the two nitrogen atoms in this compound. libretexts.org Fragmentation patterns observed in the mass spectrum can also offer structural clues, showing the loss of stable fragments such as the methoxy group (•OCH₃) or hydrogen cyanide (HCN).

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₀H₁₀N₂O | Defines the elemental composition. biosynth.com |

| Molecular Weight | 174.20 g/mol | Calculated molecular mass. biosynth.com |

| Nominal Mass (M⁺) | 174 | Expected m/z for the molecular ion. |

| HRMS (ESI-TOF) [M+H]⁺ | Calculated: 175.0866 | Provides high-accuracy mass for formula confirmation (value for isomer 6-methoxy-5-(phenylselanyl)quinoline-8-amine is shown for context rsc.org). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine (–NH₂), methoxy (–OCH₃), and aromatic quinoline ring functionalities.

Key expected absorption bands include:

N–H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the N–H bonds. libretexts.orgorgchemboulder.com

C–N Stretching: The stretching vibration of the aromatic amine C–N bond typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

N–H Bending: A characteristic N–H bending (scissoring) vibration for primary amines is observed around 1580-1650 cm⁻¹. orgchemboulder.com

C–O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C–O stretch is expected around 1230-1270 cm⁻¹. wiley.com

Aromatic C=C and C–H Stretching: Multiple bands representing the C=C stretching vibrations of the quinoline ring would be seen in the 1400-1600 cm⁻¹ region, and C–H stretches for the aromatic ring would appear above 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (–NH₂) | N–H Stretch | 3300 - 3500 (two bands) orgchemboulder.com |

| N–H Bend | 1580 - 1650 orgchemboulder.com | |

| Aromatic Amine | C–N Stretch | 1250 - 1335 orgchemboulder.com |

| Aryl-alkyl Ether (Ar–O–CH₃) | C–O Stretch | 1230 - 1270 wiley.com |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| C–H Stretch | > 3000 |

Biological Activities and Pharmacological Potential of 2 Methoxyquinolin 8 Amine Derivatives

Antimalarial Efficacy

The global challenge of malaria, exacerbated by the emergence and spread of drug-resistant parasite strains, necessitates the continuous development of novel antimalarial agents. nih.govparahostdis.org Derivatives of 8-aminoquinoline (B160924), the class to which 2-methoxyquinolin-8-amine belongs, have historically been crucial in malaria treatment, with primaquine (B1584692) being a key drug for eradicating the dormant liver stages of Plasmodium vivax and P. ovale. nih.govnih.gov Research has extended to modifying this scaffold to enhance activity against the blood stages of the most lethal malaria parasite, Plasmodium falciparum.

In vitro Studies against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains

A number of this compound derivatives have demonstrated significant potency against both drug-sensitive and drug-resistant strains of P. falciparum in laboratory settings. For instance, a study evaluating a series of 8-quinolinamines found potent in vitro antimalarial activity, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) ranging from 20 to 4760 ng/mL against the drug-sensitive D6 strain and 22 to 4760 ng/mL against the drug-resistant W2 strain. nih.gov

Another investigation of thirteen 8-aminoquinoline analogs revealed that six compounds exhibited IC₅₀ values between 50 and 100 nM, indicating a potency an order of magnitude greater than the parent compound, primaquine. nih.gov Notably, these compounds did not show cross-resistance with widely used antimalarials like chloroquine (B1663885) or mefloquine (B1676156). nih.gov Similarly, novel benzothiophene, thiophene, and benzene (B151609) aminoquinolines have shown excellent in vitro activity against the chloroquine-resistant Dd2 strain, with nine out of ten tested compounds having a lower IC₅₀ than chloroquine itself. bg.ac.rs

The following table summarizes the in vitro antimalarial activity of selected 8-aminoquinoline derivatives against various P. falciparum strains.

| Compound/Derivative Class | P. falciparum Strain(s) | Key Findings | Reference(s) |

| 8-Quinolinamines | D6 (sensitive), W2 (resistant) | Exhibited potent activity with IC₅₀ values ranging from 20–4760 ng/mL. | nih.gov |

| 8-Aminoquinoline Analogs | Panel of 7 clones including D6 and W2 | Six analogs had IC₅₀ values between 50 and 100 nM; no cross-resistance with chloroquine or mefloquine. | nih.gov |

| (S)-pentyl and (S)-heptyl substituted quinolines | 3D7, Dd2, K1, FCM29 | Demonstrated steady antimalarial activity regardless of the strain's resistance profile. | nih.gov |

| 8-Aminoquinoline-Uracil Metal Complexes | K1 (resistant) | Showed fair antimalarial activity with IC₅₀ values in the range of 100-1000 µg/mL. | nih.gov |

| SKM13 (Chloroquine derivative) | CQ-resistant P. falciparum | Was found to be 1.28-fold more effective than chloroquine. | researchgate.net |

| SAM13-2HCl (SKM13 derivative) | 3D7 (sensitive), K1 (resistant) | Showed a 3-fold higher selective index against the 3D7 strain and 1.3-fold higher against the K1 strain compared to the parent compound. | parahostdis.org |

In vivo Antimalarial Evaluation in Rodent Models

The promising in vitro results have been translated into significant efficacy in animal models of malaria. In a study using Swiss mice infected with the drug-sensitive Plasmodium berghei, the most promising 8-quinolinamine analogues cured all animals at a dose of 25 mg/kg/day. nih.gov Against the multidrug-resistant Plasmodium yoelii nigeriensis, these same compounds were curative at 50 mg/kg/day. nih.gov

Similarly, another study involving mice infected with P. berghei demonstrated that novel aminoquinoline compounds prolonged the survival of treated mice compared to untreated controls. bg.ac.rs A derivative of chloroquine, SKM13, was shown to completely inhibit P. berghei growth in the blood at a 20 mg/kg dose, increasing the 12-day survival rate to 100%. researchgate.net Embelin and its semi-synthetic aromatic amine derivatives also showed significant dose-dependent parasite suppression (47.8-74.7%) in a P. berghei mouse model. semanticscholar.orgsemanticscholar.org

The table below details the findings from in vivo studies on 8-aminoquinoline derivatives.

| Compound/Derivative | Rodent Model | Key Findings | Reference(s) |

| 8-Quinolinamine Analogues | P. berghei (sensitive) | Curative at 25 mg/kg/day. | nih.gov |

| 8-Quinolinamine Analogues | P. yoelii nigeriensis (multidrug-resistant) | Curative at 50 mg/kg/day. | nih.gov |

| 2-Ethyl-4-methylprimaquine (7a) | P. cynomolgi in rhesus monkey | Activity was found to be equal to that of primaquine. | nih.gov |

| SKM13 | P. berghei in mice | Completely inhibited parasite growth at 20 mg/kg, with a 100% survival rate at day 12. | researchgate.net |

| Embelin derivatives | P. berghei in mice | Achieved up to 74.7% parasite suppression at a dose of 400 mg/kg. | semanticscholar.org |

| (S)-amino-alcohol quinoline (B57606) derivatives | P. berghei in mice | Survival rates were similar to mefloquine at a lower dose. | nih.gov |

Comparative Analysis of Antimalarial Potency

When compared to existing antimalarial drugs, several this compound derivatives demonstrate superior or comparable potency. As noted, six 8-aminoquinolines were an order of magnitude more potent than primaquine, although they were less potent than chloroquine against chloroquine-sensitive strains. nih.gov The (S)-quinoline derivatives were found to be at least three times more potent than mefloquine, a structurally related antimalarial. nih.gov The development of hybrid compounds, combining the 8-aminoquinoline scaffold with other pharmacophores, has also yielded promising results. For example, PQ-CQ hybrid compounds have shown significant inhibitory effects on blood-stage parasites. mdpi.com This comparative potency, especially against resistant strains, underscores the potential of this chemical class to yield next-generation antimalarial drugs.

Anticancer Investigations

Beyond their application in infectious diseases, quinoline derivatives have been extensively evaluated for their anticancer properties. The scaffold's ability to interact with various biological targets has made it a fertile ground for the development of novel chemotherapeutic agents.

Cytotoxicity and Antiproliferative Effects against Diverse Cancer Cell Lines

Derivatives of the quinoline scaffold have shown significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. For example, the compound 8-hydroxy-2-quinolinecarbaldehyde demonstrated notable in vitro cytotoxicity against cell lines including MDA-MB-231 (breast), T-47D (breast), K562 (leukemia), and Hep3B (hepatocellular carcinoma), with MTS₅₀ values ranging from 6.25 to 25 µg/mL. nih.gov Another derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), showed selective cytotoxicity against colorectal cancer cells HCT116 and Caco-2, with IC₅₀ values of 0.33 µM and 0.51 µM, respectively. nih.gov

Furthermore, glycoconjugates of 8-aminoquinoline have been synthesized to improve selectivity for cancer cells. Two such compounds demonstrated higher cytotoxicity than their 8-hydroxyquinoline (B1678124) counterparts and showed improved selectivity, with IC₅₀ values for HCT 116 cells ranging from 43.4 µM to 117.5 µM. nih.gov The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) effectively reduced cell viability in pancreatic cancer cell lines (PANC-1 and MIA PaCa-2) in a concentration-dependent manner (2-16 μM). nih.gov

The table below presents a summary of the cytotoxic effects of various quinoline derivatives on different cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Cytotoxicity (IC₅₀ / MTS₅₀) | Reference(s) |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25±0.034 µg/mL | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D, K562, others | 12.5–25 µg/mL | nih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colorectal) | 0.33 µM | nih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (Colorectal) | 0.51 µM | nih.gov |

| 8-Aminoquinoline Glycoconjugates (17 and 18) | HCT 116 (Colorectal) | 43.4 ± 2.4 µM to 117.5 ± 5.0 µM | nih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic) | Reduced viability at 2-16 µM | nih.gov |

| CTRI-17 | Breast Cancer Cell Lines | 0.1-0.3 µM | researchgate.net |

| CTRI-20 | Breast Cancer Cell Lines | 0.1-0.3 µM | researchgate.net |

Mechanisms of Anticancer Action

The anticancer activity of this compound and related derivatives is mediated through several cellular mechanisms, often leading to programmed cell death (apoptosis) and inhibition of cell proliferation.

One primary mechanism is the induction of apoptosis. The quinoline derivative CQAH was found to induce apoptosis in HCT116 and LoVo human colon cancer cells by activating caspase-3 and promoting the cleavage of PARP, a key protein in the apoptotic cascade. scispace.com This was accompanied by a decrease in anti-apoptotic proteins like Bcl-xL and an increase in pro-apoptotic proteins. scispace.com Similarly, a tetrahydrobenzo[h]quinoline derivative induced apoptosis in MCF-7 breast cancer cells by increasing the Bax/Bcl-2 ratio and activating the intrinsic apoptosis pathway through caspase-9. tbzmed.ac.ir Novel quinoline derivatives CTRI-17 and CTRI-20 also induced apoptosis in cancer cells by increasing pro-apoptotic proteins like p53 and Bax, while decreasing anti-apoptotic proteins such as Bcl-2. researchgate.net

Inhibition of critical cell signaling pathways is another key mechanism. The compound MMNC was found to exert its cytotoxic effects on colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. nih.gov The derivative 6MN-4-AQ induced cell death in pancreatic cancer cells by triggering endoplasmic reticulum (ER) stress and inhibiting the Akt/mTOR signaling pathway, leading to both apoptosis and autophagy. nih.gov

Additionally, some derivatives can induce cell cycle arrest. For instance, MMNC caused cell cycle arrest in the G2/M phase in colorectal cancer cells. nih.gov CTRI-17 and CTRI-20 induced a prolonged G2/M phase arrest before the onset of apoptosis in cancer cells. researchgate.net Other proposed mechanisms include the generation of a quinone methide intermediate that forms adducts with proteins, inducing cellular stress, and the targeting of DNA damage response pathways. nih.govrsc.org

Selective Activity against Specific Cancer Types

The efficacy of anticancer agents is greatly enhanced if they exhibit selective toxicity towards cancer cells while sparing normal cells. Research has explored the activity of quinoline derivatives against various cancer cell lines.

Glycoconjugates of 8-aminoquinoline (8-AQ) have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as HCT 116 (colorectal carcinoma) and MCF-7 (breast cancer). nih.govmdpi.com Two specific glycoconjugates demonstrated higher cytotoxicity and improved selectivity for cancer cells compared to their 8-hydroxyquinoline counterparts. nih.govmdpi.com The IC50 values for these compounds against MCF-7 cells were significantly lower than for a healthy cell line, indicating a degree of selective action. nih.gov

The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) also showed some selective cytotoxicity, with lower IC50 values for colorectal cancer cells (HCT116 and Caco-2) compared to other cancer cell lines like PANC-1 (pancreatic) and SMMC-7721 (liver). mdpi.com A series of quinoline-3-carbonitrile derivatives showed excellent selective cytotoxicity toward the SMMC-7721 cell line. nih.gov Furthermore, a newly synthesized tetrahydrobenzo[h]quinoline was found to inhibit cell proliferation in the MCF-7 breast cancer cell line, with an IC50 of 10 µM at 24 hours. tbzmed.ac.ir Another study investigating quinoline derivatives against Caco-2 colorectal carcinoma cells found IC50 values in the low micromolar range, with 8-nitro-7-quinolinecarbaldehyde being the most potent. brieflands.com

Table 1: Cytotoxicity of Quinoline Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 Value | Source |

| 8-AQ Glycoconjugate 17 | HCT 116 | Colorectal | 116.4 ± 5.9 µM | nih.gov |

| 8-AQ Glycoconjugate 17 | MCF-7 | Breast | 78.1 ± 9.3 µM | nih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 | Colorectal | 0.33 µM | mdpi.com |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 | Colorectal | 0.51 µM | mdpi.com |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | SMMC-7721 | Liver | 9.7 µM | mdpi.com |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | PANC-1 | Pancreatic | 18.4 µM | mdpi.com |

| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 10 µM (24h) | tbzmed.ac.ir |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | Colorectal | 0.53 µM | brieflands.com |

| 7-methyl-8-nitro-quinoline | Caco-2 | Colorectal | 1.87 µM | brieflands.com |

| 8-Amino-7-quinolinecarbaldehyde | Caco-2 | Colorectal | 1.14 µM | brieflands.com |

Antimicrobial Spectrum

Quinoline derivatives are well-established as a versatile class of compounds exhibiting a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. acs.org Their antimicrobial potential has been a subject of extensive research, leading to the development of numerous therapeutic agents. researchgate.net

The antibacterial efficacy of quinoline derivatives extends to both Gram-positive and Gram-negative bacteria. nih.gov A series of quinoxaline-based compounds, which share structural similarities, displayed good to moderate antibacterial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) and Bacillus subtilis (MIC: 8–32 µg/mL). nih.gov Certain derivatives also showed conspicuous inhibition against Gram-negative strains like Escherichia coli. nih.gov

Derivatives of 8-hydroxyquinoline (8HQ) have also been extensively studied. nih.gov Halogenated 8HQ compounds, in particular, displayed high antigrowth activity against Gram-negative bacteria compared to the parent compound. nih.gov A study on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety revealed potent activity against urinary tract infection pathogens. mdpi.com One compound, in particular, showed the highest effect against E. coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.govmdpi.com Another investigation into 8-alkoxyquinoline derivatives found that 5,7-dichloro-8-hydroxy-2-methylquinoline had high inhibitory potential against Mycobacterium tuberculosis (MIC: 0.1 µM), methicillin-sensitive S. aureus (MSSA) (MIC: 2.2 µM), and methicillin-resistant S. aureus (MRSA) (MIC: 1.1 µM). nih.govresearchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | Gram Type | MIC (µg/mL) | Source |

| Quinoxaline (B1680401) Derivative 5p | S. aureus | Positive | 4 | nih.gov |

| Quinoxaline Derivative 5p | B. subtilis | Positive | 8 | nih.gov |

| Quinoxaline Derivative 5p | MRSA | Positive | 8 | nih.gov |

| Quinoxaline Derivative 5p | E. coli | Negative | 4 | nih.gov |

| 7-Methoxyquinoline Derivative 3l | E. coli | Negative | 7.812 | nih.govmdpi.com |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | N/A | 0.023 | nih.govresearchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | MSSA | Positive | 0.52 | nih.govresearchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | MRSA | Positive | 0.26 | nih.govresearchgate.net |

| Values converted from µM for comparison |

The antimicrobial scope of quinoline derivatives also includes significant antifungal activity. researchgate.net Various substituted 2-methyl-8-quinolinols were tested for in vitro activity against several fungi, including Aspergillus niger, Aspergillus oryzae, and Trichophyton mentagrophytes. nih.gov The 5,7-dichloro and 5,7-dibromo derivatives were identified as the most fungitoxic among the tested compounds. nih.gov

A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were screened for their effects on unicellular fungi. nih.gov The most potent compound demonstrated strong activity against Candida albicans, with an MIC of 31.125 µg/mL, and also inhibited Candida neoformans. nih.govmdpi.com Metal complexes of a quinazolinone derivative condensed with 5-amino-8-hydroxyquinoline have also been monitored for their antifungal activities against species such as Aspergillus niger and Trichoderma sp. researchgate.net

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. The ability to inhibit or disperse biofilms is a critical therapeutic goal. Certain quinoline derivatives have shown promise in this area. A potent broad-spectrum antibacterial quinoxaline derivative demonstrated the ability to disperse established bacterial biofilms. nih.gov

A 7-methoxyquinoline derivative was investigated for its antibiofilm activity against pathogenic microbes isolated from the urinary tract. mdpi.com At a concentration of 10.0 µg/mL, this compound achieved high percentages of biofilm inhibition against E. coli (94.60%), Pseudomonas aeruginosa (91.74%), and C. neoformans (98.03%). nih.govmdpi.com This activity was linked to the compound's ability to create holes in the cell membrane, leading to the leakage of cellular proteins. mdpi.com Furthermore, 8-alkoxyquinoline derivatives have been evaluated for their biofilm inhibition against Mycobacterium smegmatis and Staphylococcus aureus. nih.govresearchgate.net An 8-O-prenyl derivative showed an MIC of 12.5 µM against the biofilm phenotype, indicating a significant selectivity for biofilm-forming bacteria. nih.govresearchgate.net

Antiparasitic Activities (Beyond Malaria)

Derivatives of the quinoline scaffold have demonstrated a broad spectrum of antiparasitic activities, extending beyond their well-known antimalarial effects. indianchemicalsociety.com These compounds have been investigated for their efficacy against various protozoan parasites, including Leishmania and Trypanosoma species.

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is a significant global health issue. nih.gov Quinoline derivatives have emerged as a promising class of compounds in the search for new antileishmanial agents. indianchemicalsociety.comnih.gov

Research has shown that various synthetic and natural quinoline derivatives exhibit potent activity against different forms of the Leishmania parasite. For instance, a series of 2-aryl quinolines were synthesized and evaluated for their antileishmanial properties against Leishmania braziliensis. One compound, in particular, demonstrated considerable effects against both promastigotes and amastigotes, with IC50 values of 6.0 ± 2.0 µM and 20 ± 2.0 µM, respectively, while showing low toxicity to mammalian cells. mdpi.com

Similarly, studies on N-methyl-8-methoxyflindersin, a quinolone alkaloid, and its synthetic analogs have highlighted their effectiveness against Leishmania (Viannia) panamensis. nih.gov Certain synthetic compounds from this group were found to be effective against both intracellular promastigotes and amastigotes. nih.gov Another study identified two promising molecules with good activity against intramacrophage L. infantum amastigotes without any cytotoxicity. nih.gov

The versatility of the quinoline structure allows for modifications that can enhance antileishmanial activity. For example, fluorine-containing derivatives have shown to be more than twice as potent as the reference drug geneticin (B1208730) against the intracellular promastigote form of Leishmania mexicana. nih.govresearchgate.net Furthermore, quinoline derivatives have been shown to interact with hemin, inhibiting its degradation and leading to oxidative stress within the parasite. nih.govresearchgate.net

The following table summarizes the antileishmanial activity of selected quinoline derivatives:

Table 1: Antileishmanial Activity of Selected Quinoline Derivatives

| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-aryl quinoline derivative | L. braziliensis | Promastigote | 6.0 ± 2.0 | mdpi.com |

| 2-aryl quinoline derivative | L. braziliensis | Amastigote | 20 ± 2.0 | mdpi.com |

| Fluorine-containing derivative 11b | L. mexicana | Intracellular Promastigote | 41.9 | nih.gov |

| Fluorine-containing derivative 11c | L. mexicana | Intracellular Promastigote | 41.9 | nih.gov |

Derivatives of this compound have also been investigated for their potential against trypanosomal infections, such as Chagas disease caused by Trypanosoma cruzi and African trypanosomiasis caused by Trypanosoma brucei. nih.govuantwerpen.be

A study evaluating novel quinoline derivatives demonstrated their in vitro activity against both T. cruzi and T. brucei. Several of these compounds were more effective than the reference drug benznidazole (B1666585) against amastigotes of T. cruzi, with EC50 values ranging from 0.1 to 0.6 µM. nih.gov One of the most potent compounds, DB2187, and its analogue DB2186 were approximately 12-fold more potent than benznidazole against trypomastigote forms of T. cruzi. nih.gov In vivo studies also showed promising results, with one compound curing all mice infected with T. brucei. nih.gov

The mechanism of action for the antitrypanosomal effects of some quinoline derivatives is thought to involve the inhibition of essential parasitic enzymes. researchgate.net For example, some derivatives have been shown to interact with hemin, leading to oxidative stress that the parasite's antioxidant defense system cannot counteract. nih.govresearchgate.net

The table below presents the antitrypanosomal activity of some notable quinoline derivatives.

Table 2: Antitrypanosomal Activity of Selected Quinoline Derivatives

| Compound | Trypanosoma Species | Parasite Stage | EC50 (µM) | Reference |

|---|---|---|---|---|

| DB2187 | T. cruzi (Y strain) | Trypomastigote | ≤0.8 | nih.gov |

| DB2186 | T. cruzi (Y strain) | Trypomastigote | ≤0.8 | nih.gov |

| Multiple Quinolines | T. cruzi (Tulahuen strain) | Amastigote | 0.1 - 2.05 | nih.gov |

Enzyme Inhibition Profiles

The pharmacological effects of this compound derivatives are often linked to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or are involved in disease pathophysiology.

A primary mechanism of action for many quinoline-based antimalarial drugs is the disruption of heme detoxification in the malaria parasite. nih.govresearchgate.netjohnshopkins.edunih.govglobalscienceresearchjournals.org During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process that is functionally identical to the formation of β-hematin. globalscienceresearchjournals.orgnih.gov

Quinoline derivatives are believed to interfere with this process by capping the growing hemozoin crystal, thus preventing further polymerization. nih.govresearchgate.netjohnshopkins.edunih.gov This leads to an accumulation of toxic free heme, which ultimately kills the parasite. nih.govnih.gov The binding of the quinoline-heme complex to the heme polymer is a specific, high-affinity interaction. nih.govresearchgate.net The effectiveness of a quinoline derivative in disrupting heme polymerization is correlated with its binding affinity for the heme polymer relative to free heme. nih.govresearchgate.netjohnshopkins.edu

Different quinoline compounds, such as chloroquine, quinidine, and mefloquine, are all thought to share this common mechanism of action. nih.govresearchgate.netjohnshopkins.edu It has been demonstrated that artemisinins, another class of antimalarials, are also potent inhibitors of hemozoin crystallization. asm.org

Quinoline derivatives have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. rjptonline.orgnih.govresearchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. rjptonline.org

Several studies have explored the synthesis and evaluation of quinoline derivatives as COX inhibitors. A novel series of quinoline-thiadiazole derivatives demonstrated the ability to inhibit COX-1. rjptonline.org Molecular docking studies have been used to understand the potential binding modes of these compounds within the active site of COX enzymes. rjptonline.org

Another study on a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which has structural elements of naproxen (B1676952) and tomoxiprole, showed high anti-inflammatory effects. nih.gov Docking studies suggested that this compound could strongly inhibit the COX-2 enzyme. nih.gov The larger structure of this quinoline derivative, compared to the non-selective COX inhibitor naproxen, is believed to be responsible for its potential selective COX-2 inhibitory effect. nih.gov The anti-inflammatory properties of certain quinoline derivatives are thought to be mediated, at least in part, by their inhibition of COX activity. nih.gov

Caspases are a family of protease enzymes that play a crucial role in programmed cell death, or apoptosis. nih.govnih.gov The induction of apoptosis in cancer cells is a major target for cancer therapy. nih.gov Several quinoline derivatives have been shown to exert their anti-cancer effects by modulating caspase activity. nih.gov

One such derivative, PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline), was found to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9. nih.govresearchgate.net This activation leads to a cascade of events, including the cleavage of caspase-3, which is a key executioner caspase in the apoptotic pathway. nih.govresearchgate.net The study showed that PQ1 treatment led to an increase in the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria, which are characteristic features of the intrinsic apoptotic pathway. nih.govresearchgate.net

Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), was also found to induce apoptosis in pancreatic cancer cells through the activation of caspase-3 and the cleavage of PARP. nih.gov These findings indicate that the modulation of caspase activity is a significant mechanism through which quinoline derivatives can exert their pharmacological effects.

DNA Gyrase and Topoisomerase Inhibition

Derivatives of the quinoline scaffold have been extensively investigated for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication and transcription. These enzymes represent validated targets for the development of novel antibacterial agents. The inhibition of these enzymes by quinoline-based compounds often leads to the stabilization of the enzyme-DNA cleavage complex, which in turn results in double-stranded DNA breaks and subsequent bacterial cell death.

Research into quinoline derivatives has yielded compounds with significant inhibitory activity. For instance, a novel synthesized quinoline derivative demonstrated potent in vitro inhibitory activity against E. coli DNA gyrase with a half-maximal inhibitory concentration (IC50) of 3.39 μM. Another study identified a quinoline derivative as the most potent analog in a series, exhibiting an IC50 of 10.0 µg/mL against the supercoiling activity of DNA gyrase. researchgate.net The mechanism of action for many quinolone antibiotics involves poisoning the DNA gyrase, in addition to catalytic inhibition, which is a highly effective mode of antibacterial action. researchgate.net

Furthermore, the therapeutic potential of quinoline derivatives extends to the inhibition of human topoisomerases, which are crucial targets in cancer chemotherapy. A novel indenoisoquinoline derivative, TAS-103, has been identified as a dual inhibitor of human topoisomerase I and topoisomerase II. researchgate.net This compound exhibited potent inhibitory activity with IC50 values of 2.0 μM and 6.5 μM for topoisomerase I and topoisomerase II, respectively. researchgate.net The ability of such compounds to target both enzymes is a promising strategy in the development of broad-spectrum anticancer agents. The investigation of pyrazolo[4,3-f]quinoline derivatives also revealed compounds with inhibitory activity against topoisomerase IIα, comparable to the positive control etoposide (B1684455) at a concentration of 100 µM. bohrium.com

Inhibitory Activity of Quinoline Derivatives against DNA Gyrase and Topoisomerases

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Novel Quinoline Derivative | E. coli DNA Gyrase | 3.39 μM | nih.gov |

| Novel Quinoline Derivative | DNA Gyrase (supercoiling) | 10.0 µg/mL | researchgate.net |

| TAS-103 | Topoisomerase I | 2.0 μM | researchgate.net |

| TAS-103 | Topoisomerase II | 6.5 μM | researchgate.net |

Histone Lysine (B10760008) Methyltransferase Inhibition

The role of this compound derivatives as inhibitors of histone lysine methyltransferases (HKMTs) is an area that remains largely unexplored. HKMTs are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine residues on histone proteins. The dysregulation of these enzymes has been implicated in the pathogenesis of various diseases, including cancer, making them attractive targets for therapeutic intervention.

While direct studies on this compound derivatives are lacking, research on structurally related quinoline compounds has shown activity against other enzymes involved in histone modification. For example, 8-hydroxyquinoline derivatives have been identified as inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases. These compounds were found to inhibit by binding to the active site Fe(II) and were shown to modulate demethylation at the H3K9 locus in cellular assays. The discovery of such inhibitors for a related class of epigenetic modifiers suggests that the quinoline scaffold could be a viable starting point for the design of inhibitors targeting other histone-modifying enzymes.

Given the therapeutic potential of HKMT inhibitors in oncology and other diseases, the investigation of this compound derivatives for this specific activity represents a promising avenue for future research. The structural features of the this compound core could be systematically modified to explore potential interactions with the active sites of various histone lysine methyltransferases.

Antioxidant Potential

The antioxidant properties of quinoline derivatives, particularly those bearing amino and hydroxyl substitutions, have been a subject of significant interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Derivatives of 8-aminoquinoline have been reported to possess antioxidant activities. In one study, a series of 8-quinoline-N-substituted derivatives were synthesized by linking the 8-aminoquinoline scaffold with natural antioxidant compounds such as ferulic, caffeic, and lipoic acids. nih.gov These hybrid molecules were shown to effectively scavenge free radicals in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The catecholic portion of the caffeic acid-containing derivatives was found to be particularly important for their potent antiradical activity. nih.gov

Furthermore, a study on derivatives of 8-hydroxyquinoline, a closely related scaffold, identified 5-amino-8-hydroxyquinoline as a highly potent antioxidant with an IC50 value of 8.70 μM in the DPPH assay, which was more potent than the positive control, α-tocopherol (IC50 of 13.47 μM). Another investigation into quinolinonyl-glycine derivatives revealed excellent H2O2 scavenging activity with an IC50 of 20.92 µg/mL, surpassing the activity of the ascorbic acid reference. These findings underscore the potential of the 8-aminoquinoline core, and by extension the this compound scaffold, as a foundational structure for the development of novel antioxidant agents.

Antioxidant Activity of Quinoline Derivatives

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 5-amino-8-hydroxyquinoline | DPPH | 8.70 μM | |

| Quinolinonyl-glycine derivative | H2O2 scavenging | 20.92 µg/mL |

Neuropharmacological Explorations

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry and has been explored for a wide range of neuropharmacological activities. nih.gov Derivatives of quinoline are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for conditions like epilepsy. nih.govdoaj.org

Recent studies have focused on the potential of functionalized methoxy (B1213986) quinoline derivatives as antiepileptic and anti-Alzheimer's drug candidates. doaj.org In silico and experimental evaluations have been conducted to assess their inhibitory effects on key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE). doaj.org Certain methoxy quinoline derivatives have demonstrated robust AChE inhibition. doaj.org Molecular docking studies have further supported these findings by indicating potent binding abilities of these compounds to the active sites of relevant enzymes. doaj.org

The neuroprotective potential of quinoline derivatives is often linked to their antioxidant and metal-chelating properties, which can mitigate the oxidative stress and metal dyshomeostasis observed in many neurodegenerative disorders. nih.gov In silico molecular docking simulations have suggested that certain quinoline derivatives may act as inhibitors of catechol-O-methyltransferase (COMT) and monoamine oxidase type B (MAO-B), enzymes that are relevant targets in the management of Parkinson's disease. nih.gov Additionally, a derivative of this compound has been synthesized as a ligand for the sigma 2 receptor, which is implicated in various central nervous system disorders. nih.gov These diverse explorations highlight the significant potential of this compound derivatives as a source of new therapeutic agents for a range of neurological conditions.

Mechanistic Investigations and Structure Activity Relationships Sar

Rational Design Principles for 2-Methoxyquinolin-8-amine Analogues

The rational design of analogues based on the this compound scaffold is a strategic approach to optimize therapeutic efficacy and pharmacokinetic profiles. This process is guided by establishing a clear Structure-Activity Relationship (SAR), where systematic modifications of the parent molecule inform which chemical features are critical for its biological activity.

Key modification sites on the this compound molecule include:

The 8-amino group: This primary amine is a key functional handle for derivatization. It can be acylated, alkylated, or used as a nucleophile to form a variety of linkages (e.g., amides, sulfonamides, Schiff bases). The nature of the substituent introduced at this position can significantly impact target binding, selectivity, and physicochemical properties such as solubility and lipophilicity. For instance, the introduction of a basic aminoalkyl side chain, a strategy used in the development of 8-aminoquinoline (B160924) antimalarials like pamaquine, was intended to allow the formulation of drugs as water-soluble salts. researchgate.net

The 2-methoxy group: This group can be replaced with other alkoxy groups of varying lengths or substituted with bioisosteres to probe the steric and electronic requirements of the binding pocket. Demethylation to the corresponding 2-hydroxyquinoline (B72897) or conversion to other functional groups can also lead to analogues with different pharmacological profiles.

The quinoline (B57606) ring: Substitutions at positions 3, 4, 5, 6, and 7 of the quinoline nucleus offer another avenue for optimization. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire ring system, influencing its reactivity and interaction with biological targets. researchgate.net For example, strategic placement of substituents can block metabolic pathways, thereby enhancing the compound's bioavailability and duration of action. researchgate.net

The overarching goal of these design strategies is to enhance interactions with the target receptor, often through the formation of additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions, while simultaneously improving drug-like properties. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides a powerful toolkit for investigating the properties of this compound and its analogues at a molecular level. These in silico methods allow for the prediction of ligand-target interactions, binding stability, ADMET properties, and electronic characteristics, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound and its derivatives, docking studies can elucidate how these molecules fit into the active site of a receptor and identify the key intermolecular interactions responsible for binding.

The process typically involves:

Preparation of the Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The 3D structure of this compound is generated and energy-minimized.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the binding site of the receptor, and various conformations are sampled. semanticscholar.org

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). semanticscholar.org The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. nih.gov

Studies on related quinoline derivatives have shown that the quinoline nitrogen often acts as a hydrogen bond acceptor, playing a crucial role in anchoring the molecule within the active site of kinases and other enzymes. mdpi.com The 8-amino group and the 2-methoxy group can also participate in hydrogen bonding or other interactions, depending on the topology of the binding pocket.

| Parameter | Value/Description |

|---|---|

| Target Protein | Kinase XYZ (PDB ID: 1XYZ) |

| Docking Score (kcal/mol) | -8.5 |

| Key Hydrogen Bonds |

|

| Hydrophobic Interactions | Quinoline ring with Leu-50, Val-58, Ala-75 |

| Predicted Binding Mode | The quinoline core is positioned in the ATP-binding site, with the methoxy (B1213986) group oriented towards the solvent-exposed region. |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov MD simulations are performed on the most promising docked complexes to assess their stability in a simulated physiological environment. mdpi.com

The methodology involves:

System Setup: The docked protein-ligand complex is placed in a box of explicit water molecules, and ions are added to mimic physiological salt concentrations. mdpi.com

Simulation: The system's trajectory is calculated by solving Newton's equations of motion, typically over a timescale of nanoseconds. mdpi.com

Trajectory Analysis: The simulation results are analyzed to evaluate the stability of the complex. Key parameters include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests a stable complex. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. nih.gov

MD simulations can confirm whether the key interactions predicted by docking are maintained over time, providing a more rigorous assessment of the binding hypothesis. mdpi.comnih.gov

| Analysis Parameter | Observation | Interpretation |

|---|---|---|

| Protein RMSD | Plateaued at ~2.5 Å after 20 ns | The protein structure is stable throughout the simulation. |

| Ligand RMSD | Remained below 1.5 Å relative to the protein binding site | The ligand remains stably bound in the active site. |

| Hydrogen Bond Occupancy | Key H-bonds identified in docking were present >80% of the simulation time | The initial binding interactions are strong and persistent. |

| Radius of Gyration (Rg) | Consistent values throughout the simulation | The protein maintains its compact structure upon ligand binding. mdpi.com |

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, a QSAR model can predict the activity of newly designed compounds before they are synthesized, thus guiding lead optimization. researchgate.net

The development of a QSAR model involves:

Data Set Preparation: A series of analogues of this compound with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors, which quantify various physicochemical properties (e.g., electronic, steric, topological), are calculated for each molecule. researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates a subset of descriptors with biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com

A typical QSAR equation might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(ASA) + ...

Where pIC₅₀ is the negative logarithm of the activity, and the descriptors represent properties like lipophilicity (logP), dipole moment, and accessible surface area (ASA). The coefficients (β) indicate the positive or negative contribution of each descriptor to the activity. Such models can provide valuable insights into the SAR of the series. nih.gov

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to flag compounds that are likely to fail later in development due to poor ADMET profiles. nih.gov

For this compound, these tools can predict:

Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450.

Drug-Likeness: Compliance with established rules like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. sciforschenonline.org

Toxicity: Predictions for potential toxicities such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). benthamdirect.com

Web-based servers like SwissADME and admetSAR are commonly used for these predictions, providing a rapid initial assessment of a compound's potential. benthamdirect.comresearchgate.net

| Property/Parameter | Predicted Value | Comment |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | Compliant with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.85 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 (from -NH₂) | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 (2xN, 1xO) | Compliant with Lipinski's Rule (≤10) |

| GI Absorption | High | Predicted to be well-absorbed from the gut. nih.gov |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. nih.gov |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Lipinski's Rule Violations | 0 | Good predicted oral bioavailability. sciforschenonline.org |

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org For this compound, DFT calculations can provide fundamental insights that are not accessible through classical molecular mechanics methods.

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: Provides the most stable 3D conformation of the molecule and precise bond lengths and angles. proquest.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions. proquest.com

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity, which help in predicting the molecule's behavior in chemical reactions. rsc.org

These calculations, often performed using software like Gaussian, help to rationalize the molecule's observed properties and guide the design of derivatives with tailored electronic characteristics. uantwerpen.be

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. rsc.org |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| MEP Negative Region | Located around the quinoline nitrogen and oxygen atom | Indicates sites prone to electrophilic attack or hydrogen bond donation. proquest.com |

Elucidation of Molecular Targets and Associated Pathways

The precise molecular targets and associated signaling pathways of this compound are not extensively elucidated in the available literature. However, research on structurally related quinoline derivatives provides significant insights into its potential mechanisms of action, particularly in the context of anticancer and anti-infective activities. The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a wide array of biological targets.

Investigations into the antitumor effects of 8-hydroxyquinoline (B1678124) derivatives, which share the core quinoline structure, suggest several potential enzymatic targets. These include metalloenzymes that are crucial for cancer cell proliferation and survival, such as ribonucleotide reductase, which is essential for DNA synthesis, and matrix metalloproteinases, implicated in cancer metastasis. nih.gov Further potential targets within this class of compounds include cytosolic and nuclear oxygenases, as well as histone demethylases. nih.gov

A proposed mechanism for some antitumor 8-hydroxyquinoline substituted amines involves the formation of a quinone methide intermediate. This reactive intermediate is suggested to form covalent adducts with protein thiols rather than directly interacting with DNA. nih.govresearchgate.net This interaction with protein thiols can disrupt protein function and induce cellular stress. Microarray analyses of such compounds have revealed the induction of various stress-related genes, which are believed to be responsible for their cytotoxic and cytostatic effects in cancer cells. nih.govresearchgate.net

In the realm of anti-infective research, derivatives of 8-aminoquinolines have been a cornerstone in antimalarial therapy for decades. While the exact mechanism of action for many quinoline-based antimalarials is complex and not fully understood, they are known to interfere with processes essential for the parasite's survival. For instance, some quinoline antimalarials are thought to inhibit the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a toxic buildup of free heme within the parasite.

Furthermore, studies on 2-substituted quinolines have indicated that their molecular targets may differ from those of 8-aminoquinolines. This is supported by the observation that 2-substituted quinolines were effective against a strain of Leishmania donovani that was resistant to an 8-aminoquinoline, sitamaquine, suggesting distinct mechanisms of action. nih.gov For a more complex derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, research has shown that it exerts its cytotoxic effects in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov

Table 1: Potential Molecular Targets and Pathways for Quinoline Derivatives

| Compound Class | Potential Molecular Target(s) | Associated Pathway(s) |

| 8-Hydroxyquinoline derivatives | Ribonucleotide reductase, Matrix metalloproteinases, Cytosolic and nuclear oxygenases, Histone demethylases | DNA synthesis, Cancer metastasis |

| 8-Hydroxyquinoline substituted amines | Protein thiols | Induction of cellular stress pathways |

| 2-Chloro-8-methoxy-indoloquinoline | PI3K/AKT/mTOR pathway components | PI3K/AKT/mTOR signaling |

Influence of Substituent Effects and Stereochemistry on Biological Activity

The biological activity of the this compound scaffold is profoundly influenced by the nature and position of various substituents on the quinoline ring, as well as by the stereochemistry of any chiral centers. Structure-activity relationship (SAR) studies on a range of quinoline derivatives have provided valuable insights into how chemical modifications can modulate their therapeutic properties.

The position of the methoxy group is a critical determinant of activity. For instance, in the context of anticancer pyrimido[4,5-c]quinolin-1(2H)-ones, 2-methoxy and 2,4-dimethoxy substitutions on an arylpyrimido functionality were found to enhance the antimigratory activity in a 9-methoxy-substituted series. researchgate.net This highlights the importance of the methoxy group's placement in influencing specific biological outcomes. The introduction of a chlorine atom at the 2-position and a methoxy group at the 8-position of an indolo[2,3-b]quinoline core resulted in a compound with significantly enhanced cytotoxicity against colorectal cancer cells compared to the parent compound, neocryptolepine. nih.gov

Substituents at the C-2 position of the quinoline ring, in general, have been shown to be important for biological activity. For example, the introduction of a tert-butyl group at the C-2 position of 8-quinolinamines led to potent antimalarial activity. acs.orgnih.gov The electronic properties and lipophilicity of substituents also play a crucial role. In a series of quinoline-2-carboxamides, the lipophilicity of the anilide substituent was found to be a more significant factor for inhibitory activity than its electronic properties. researchgate.net

The 8-amino group of this compound serves as a key handle for chemical modification, and alterations at this position can dramatically impact biological activity. The conjugation of amino acids to the 8-amino group of quinolines has been explored as a strategy to enhance their anti-infective properties. acs.orgnih.gov The nature of the linker between the quinoline core and other moieties is also critical. In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the chain length, basicity, and substitution of the linker were found to strongly influence their antiplasmodial activity and cytotoxicity. nih.gov